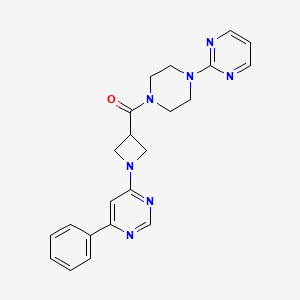

(1-(6-Phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-(6-Phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23N7O and its molecular weight is 401.474. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (1-(6-Phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes an azetidine ring, a piperazine moiety, and pyrimidine derivatives. The molecular formula is C22H23N7O with a molecular weight of 401.5 g/mol . The presence of multiple functional groups suggests a diverse range of interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.

- CNS Activity : Given the piperazine component, there is potential for neuropharmacological effects, which could be beneficial in treating central nervous system disorders.

Structural Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Piperazine and aromatic groups | Anticancer, Antimicrobial |

| Compound B | Azetidine ring with substituents | Anti-inflammatory |

| Compound C | Pyrimidine and heteroatoms | Antiviral |

Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Antibacterial | Moderate to strong activity | |

| CNS Effects | Potential neuropharmacological effects |

Case Studies and Research Findings

- Antitumor Studies : A study evaluated the antitumor activity of similar compounds containing the azetidine structure. Results indicated significant inhibition of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, suggesting that the compound may act through apoptosis induction mechanisms .

- Antimicrobial Evaluation : A series of compounds similar to the target molecule were tested against various bacterial strains. The results showed that compounds with similar piperazine structures exhibited moderate to high antibacterial activity against Staphylococcus aureus and Escherichia coli .

- CNS Activity Exploration : Research on piperazine derivatives indicated their potential as anxiolytics and antidepressants. The structural features of the target compound suggest it may also exhibit such properties, warranting further investigation into its pharmacodynamics .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of this compound is C18H20N4O2, with a molecular weight of approximately 324.4 g/mol. The structure includes a pyrimidine ring, an azetidine moiety, and a piperazine component, which are known to contribute to the biological activity of the compound.

Anticancer Properties

Research indicates that compounds similar to (1-(6-Phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have demonstrated that pyrimidine derivatives possess antibacterial and antifungal activities. The incorporation of piperazine and azetidine rings enhances the binding affinity to microbial targets, leading to increased efficacy against resistant strains .

Neuropharmacological Effects

Compounds featuring piperazine are often investigated for their neuropharmacological effects. Research has shown that such compounds can modulate neurotransmitter systems, which may lead to applications in treating neurological disorders such as depression and anxiety .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The process includes:

- Formation of Azetidine Ring : Utilizing appropriate precursors to construct the azetidine framework.

- Piperazine Integration : Introducing the piperazine moiety through nucleophilic substitution reactions.

- Final Coupling : The final step involves coupling the azetidine and piperazine components with a methanone group.

Case Study 1: Anticancer Activity Evaluation

A study published in Synthesis evaluated various derivatives of pyrimidines for their anticancer activity against breast cancer cell lines. The findings indicated that specific modifications in the azetidine and piperazine components significantly enhanced cytotoxicity, suggesting that further exploration of this compound could lead to promising anticancer agents .

Case Study 2: Antimicrobial Screening

In another research article, a series of pyrimidine derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results highlighted that compounds with similar structures to this compound exhibited potent activity against resistant bacterial strains, supporting the hypothesis that structural modifications can enhance antimicrobial efficacy .

Análisis De Reacciones Químicas

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine ring’s secondary amines are susceptible to nucleophilic substitution, particularly under alkylation or acylation conditions.

-

Reaction Example :

Piperazine reacts with acyl chlorides or alkyl halides to form N-substituted derivatives. For instance, the methylsulfonyl group in related piperazine compounds undergoes substitution with amines or alcohols under basic conditions .

Electrophilic Aromatic Substitution on Pyrimidine Rings

The electron-deficient pyrimidine rings undergo electrophilic substitution, primarily at the C5 position due to directing effects of nitrogen atoms.

-

Key Reactions :

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitro-pyrimidine derivative | |

| Bromination | Br₂, AcOH, 25°C | 5-Bromo-pyrimidine intermediate for cross-coupling reactions |

Ring-Opening Reactions of Azetidine

The strained azetidine ring (4-membered) undergoes ring-opening under acidic or nucleophilic conditions:

Oxidation and Reduction Reactions

-

Methanone Oxidation : The central ketone group is resistant to oxidation under mild conditions but can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄ .

-

Pyrimidine Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrimidine ring to a tetrahydropyrimidine .

Cross-Coupling Reactions

The phenyl and pyrimidinyl groups participate in Suzuki-Miyaura or Buchwald-Hartwig couplings for structural diversification .

-

Example :

Bromination at C5 of pyrimidine followed by Pd-catalyzed coupling with aryl boronic acids yields biaryl derivatives .

Degradation Pathways

Propiedades

IUPAC Name |

[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O/c30-21(27-9-11-28(12-10-27)22-23-7-4-8-24-22)18-14-29(15-18)20-13-19(25-16-26-20)17-5-2-1-3-6-17/h1-8,13,16,18H,9-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTXMPGIKMWFKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.